4-ethyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate
Overview
Description
4-ethyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a 4-ethyl group, a 2-oxo-2H-chromen-7-yl moiety, and a 4-chlorobenzoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in dichloromethane at room temperature (20°C) for about 1 hour, resulting in the formation of the desired ester in high yield (88%) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
4-ethyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Coumarin derivatives, including this compound, are investigated for their potential therapeutic effects, such as anti-inflammatory, anticoagulant, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-ethyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-2-oxo-2H-chromen-7-yl acetate: This compound is similar in structure but has an acetate group instead of a 4-chlorobenzoate group .
8-iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Another coumarin derivative with different substituents, showing varied biological activities .
Uniqueness
4-ethyl-2-oxo-2H-chromen-7-yl 4-chlorobenzoate is unique due to the presence of the 4-chlorobenzoate ester group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
(4-ethyl-2-oxochromen-7-yl) 4-chlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO4/c1-2-11-9-17(20)23-16-10-14(7-8-15(11)16)22-18(21)12-3-5-13(19)6-4-12/h3-10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAADOICVQSTPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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